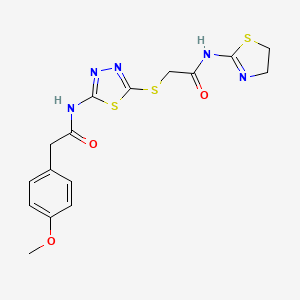

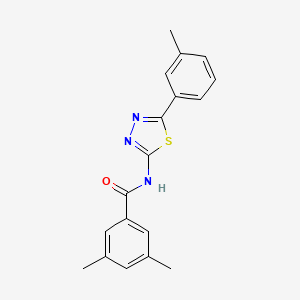

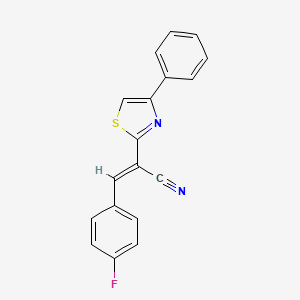

![molecular formula C16H24N4O5 B2920298 7-(2-methoxyethyl)-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021133-62-9](/img/structure/B2920298.png)

7-(2-methoxyethyl)-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as pyrrolopyrimidines . Pyrrolopyrimidines are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring . Pyrrolopyrimidines are part of a broader category of compounds known as polycyclic aromatic compounds, which are multiple aromatic rings fused together .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core, with various substituents attached to it . The exact structure would depend on the positions and types of these substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the types and positions of substituents can influence properties such as solubility, melting point, and reactivity .Scientific Research Applications

Antiviral and Antimicrobial Activity

Studies have shown that certain pyrrolo[2,3-d]pyrimidine derivatives exhibit significant antiviral and antimicrobial properties. This is evident in the synthesis of non-nucleoside analogs of toyocamycin, which have shown effects against human cytomegalovirus and herpes simplex virus (Renau et al., 1996).

Catalytic and Electrochemical Properties

Some pyrrolo[2,3-d]pyrimidine derivatives have been explored for their catalytic and electrochemical properties. For instance, the synthesis of novel aromatic polyamides with pendent dimethoxy-substituted triphenylamine units illustrates the potential of these compounds in materials science, particularly in the development of electrochromic materials (Chang & Liou, 2008).

Antioxidant Properties

The exploration of pyrrolo[2,3-d]pyrimidine derivatives in the context of antioxidant properties has also been conducted. Studies such as the synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols reveal their potential as chain-breaking antioxidants, which could have implications in pharmaceutical and nutraceutical industries (Wijtmans et al., 2004).

Anticancer Activity

Significantly, certain pyrrolo[2,3-d]pyrimidine derivatives have shown anticancer activity. The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer agents demonstrate the therapeutic potential of these compounds in oncology (Rahmouni et al., 2016).

Future Directions

Mechanism of Action

Target of Action

It is suggested that the compound may bind to and be transported byFolate Receptor α (FRα) and Folate Receptor β (FRβ) . These receptors play a crucial role in the transport of folate and folate analogs, which are essential for various cellular processes, including DNA synthesis and repair.

Mode of Action

It is suggested that the compound interacts with its targets (frα and frβ) through binding and transportation . This interaction could lead to changes in the cellular processes that these receptors are involved in, such as DNA synthesis and repair.

Pharmacokinetics

The compound’s potential interaction with frα and frβ suggests that it may be absorbed and distributed in the body through the folate transport system

properties

IUPAC Name |

7-(2-methoxyethyl)-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O5/c1-18-14-11(15(22)19(2)16(18)23)10-12(20(14)7-9-25-4)13(21)17-6-5-8-24-3/h10H,5-9H2,1-4H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZVZIYSOWDQPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(N2CCOC)C(=O)NCCCOC)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-methoxyethyl)-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

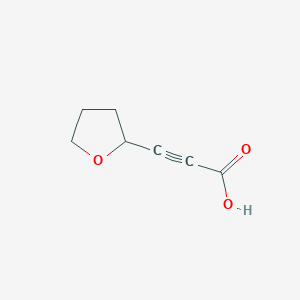

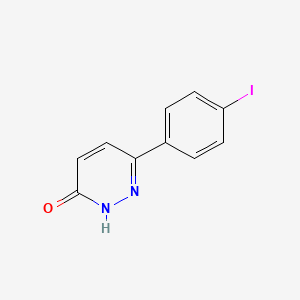

![4-(8-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2920219.png)

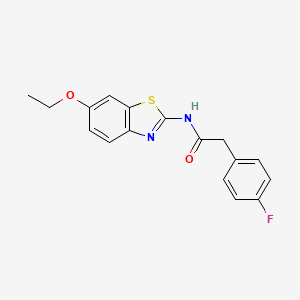

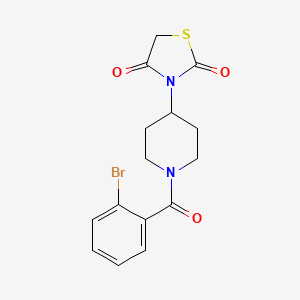

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2920220.png)

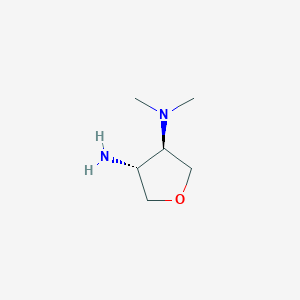

![3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2920222.png)

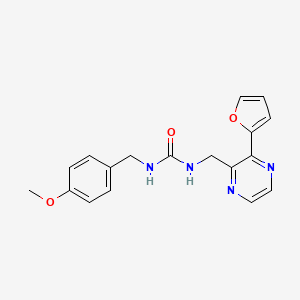

![4-((1H-imidazol-1-yl)methyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2920232.png)

![4-[(1H-1,2,3-triazol-1-yl)methyl]benzene-1-sulfonyl fluoride](/img/structure/B2920233.png)